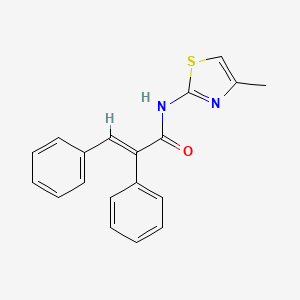
(2E)-N-(4-methyl-1,3-thiazol-2-yl)-2,3-diphenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE is an organic compound that features a thiazole ring, a propenamide group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis, which allows for efficient and scalable production. This method can be optimized to achieve high yields and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenamide group to a propylamide group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Propylamide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-METHYL-1,3-THIAZOL-2-YL)METHANAMINE: A related compound with a similar thiazole ring structure.
2-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ACETIC ACID: Another compound with a different heterocyclic ring but similar functional groups.
Uniqueness
(E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its combination of a thiazole ring and a propenamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16N2OS |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(E)-N-(4-methyl-1,3-thiazol-2-yl)-2,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C19H16N2OS/c1-14-13-23-19(20-14)21-18(22)17(16-10-6-3-7-11-16)12-15-8-4-2-5-9-15/h2-13H,1H3,(H,20,21,22)/b17-12+ |
InChI Key |
JTRUVLYRTZKJSV-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















